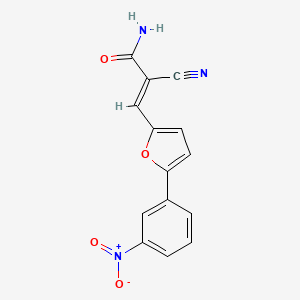
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide” is a complex organic compound that contains a furan ring, a nitrophenyl group, a cyano group, and an acrylamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The nitrophenyl group is a phenyl ring (a six-membered aromatic ring) with a nitro group (-NO2) attached . The cyano group (-CN) and the acrylamide group (-CH=CHCONH2) are functional groups that can participate in various chemical reactions .
科学的研究の応用
Green Organic Chemistry Synthesis
(E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has been used in green organic chemistry synthesis. A study demonstrated its synthesis under microwave radiation, followed by enantioselective reduction by various fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This process was characterized by high yields and enantiomeric excess, showcasing the compound's role in environmentally friendly synthesis techniques (Jimenez et al., 2019).
Corrosion Inhibition
This compound and its derivatives have applications in corrosion inhibition. Research has shown that certain acrylamide derivatives, including those related to (E)-2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, can effectively inhibit corrosion of copper in nitric acid solutions. These findings are significant for industrial applications where corrosion resistance is critical (Abu-Rayyan et al., 2022).
Cytotoxic Agents in Cancer Research
Some derivatives of this compound have been explored as potential cytotoxic agents for cancer treatment. Studies have synthesized focused compound libraries to enhance potency against various cancer cell lines, highlighting the potential of these derivatives in developing new cancer therapies (Tarleton et al., 2013).
Antiviral Applications
A derivative of this compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, demonstrated inhibitory effects against SARS coronavirus helicase. It suppressed enzymatic activities crucial for the virus, suggesting potential for antiviral drug development (Lee et al., 2017).
Antibacterial Research
Earlier studies on similar compounds, like 2-cyano-3-(5-nitro-2-furyl) acrylamides, explored their antibacterial properties. However, some of these derivatives did not exhibit the expected antibacterial activity, indicating the complex nature of these compounds in medical applications (Saikachi & Suzuki, 1959).
特性
IUPAC Name |
(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-4-5-13(21-12)9-2-1-3-11(6-9)17(19)20/h1-7H,(H2,16,18)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQOBPXLYWIDLX-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


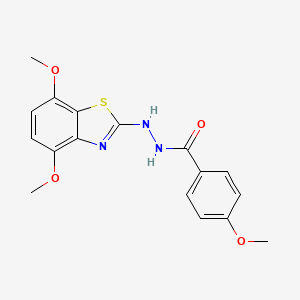
![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)
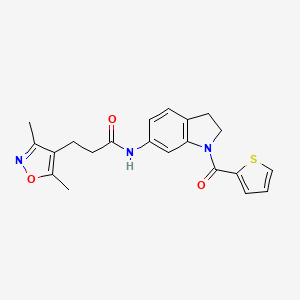
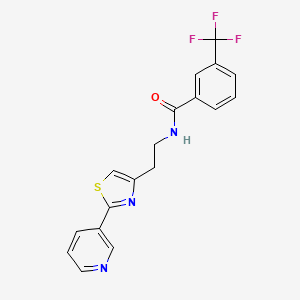
![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)

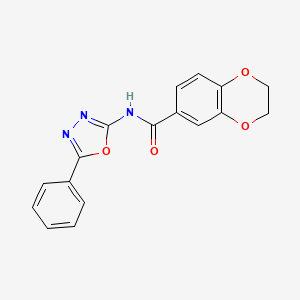
![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)
![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)